molecular formula C13H18F2N2O B1414790 N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine CAS No. 1042525-04-1

N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine

Cat. No.: B1414790
CAS No.: 1042525-04-1
M. Wt: 256.29 g/mol
InChI Key: AMQPZNPCLDLMCN-UHFFFAOYSA-N
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Description

N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine is a piperidine derivative featuring a difluoromethoxy (OCHF₂) substituent at the ortho position of the phenyl ring and a methyl group on the piperidine nitrogen. This compound is of interest in medicinal chemistry due to the pharmacological relevance of piperidine scaffolds in central nervous system (CNS) therapeutics, such as antipsychotics and analgesics .

Properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2O/c1-17-8-6-10(7-9-17)16-11-4-2-3-5-12(11)18-13(14)15/h2-5,10,13,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQPZNPCLDLMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC=CC=C2OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow chemistry techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxyphenyl ketones, while substitution reactions can introduce various functional groups to the piperidine ring .

Scientific Research Applications

N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Solubility (Water) Key Notes
This compound (Target) C₁₃H₁₈F₂N₂O 264.29 (calc.) - 2-(difluoromethoxy)phenyl
- 1-methylpiperidin-4-amine
Not reported Enhanced metabolic stability due to OCHF₂
N-[(4-Fluorophenyl)methyl]-1-methylpiperidin-4-amine C₁₃H₁₉FN₂ 222.30 - 4-fluorobenzyl
- 1-methylpiperidine
Not reported Intermediate for CNS drugs; impurity in Pimavanserin synthesis
N-[2-(2-fluorophenyl)ethyl]-1-methylpiperidin-4-amine C₁₄H₂₁FN₂ 236.33 - 2-fluorophenethyl
- 1-methylpiperidine
Not reported Ethyl linker may improve flexibility for receptor binding
1-{[2-(trifluoromethoxy)phenyl]methyl}piperidin-4-amine C₁₃H₁₇F₃N₂O 274.28 - 2-(trifluoromethoxy)benzyl
- Piperidin-4-amine
Not reported Higher lipophilicity (CF₃ vs. CHF₂) but reduced metabolic stability
N-[3-(4-chlorophenyl)-4-methylpentyl]-1-methylpiperidin-4-amine C₁₈H₂₉ClN₂ 308.90 - 4-chlorophenyl
- Branched alkyl chain
33.5 µg/mL (pH 7.4) Increased hydrophobicity due to Cl and alkyl chain

Structural Features and Pharmacological Implications

  • Fluorinated Substituents: The difluoromethoxy group (OCHF₂) in the target compound balances electronic effects and lipophilicity. Fluorophenethyl (in ) and fluorobenzyl (in ) groups introduce ortho/para fluorine effects, which can modulate receptor affinity and metabolic oxidation .
  • Piperidine Modifications: 1-Methylpiperidine is a common motif in CNS drugs (e.g., aripiprazole) due to its conformational rigidity and amine basicity (pKa ~8.5–10), facilitating receptor interactions .

Pharmacokinetic and Toxicity Considerations

  • Solubility: Limited data exist for the target compound, but analogs like show low aqueous solubility (33.5 µg/mL), suggesting formulation challenges.
  • Metabolic Stability: Fluorinated groups (OCHF₂, CF₃) resist cytochrome P450 oxidation, extending half-life compared to non-fluorinated analogs .
  • Toxicity : Piperidine derivatives with halogenated aryl groups (e.g., ) may exhibit off-target effects, necessitating thorough safety profiling.

Biological Activity

N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H18F2N2OC_{13}H_{18}F_{2}N_{2}O and features a piperidine ring substituted with a difluoromethoxy group on the phenyl moiety. This unique structure contributes to its biological activity, particularly in receptor modulation and enzyme interactions .

This compound interacts with various biological targets, including:

  • Receptors : It has been shown to modulate receptor activity, which may influence signaling pathways relevant to disease processes.
  • Enzymes : The compound exhibits interactions with specific enzymes, potentially affecting metabolic pathways .

Biological Activity

Research indicates that this compound demonstrates significant biological activity, particularly in:

  • Anticancer Activity : Studies have reported that analogs of this compound exhibit potent antiproliferative effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 4.8 nM against colon cancer cells, indicating strong efficacy .
  • Pharmacokinetics : The compound's pharmacokinetic properties are favorable for therapeutic applications, including good microsomal stability and acceptable solubility parameters .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The table below summarizes some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
N-[4-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amineSimilar piperidine structure with a different phenyl substitutionDifferent receptor binding profile
1-Methylpiperidin-4-amineLacks the difluoromethoxy substituentMore basic structure, potentially different activity
2-Fluoro-N-[2-(methoxy)phenyl]-1-methylpiperidin-4-amineContains methoxy instead of difluoromethoxyMay exhibit different pharmacokinetic properties

The difluoromethoxy substitution enhances selectivity and potency at certain biological targets compared to these similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antiproliferative Studies : In vitro assays demonstrated that this compound and its analogs effectively inhibit the growth of cancer cell lines, suggesting potential as a therapeutic agent in oncology .
  • Mechanistic Studies : Research into its mechanism revealed that the compound can inhibit specific enzymes involved in metabolic processes, which may contribute to its anticancer effects .
  • Pharmacological Profiling : Detailed pharmacological profiling indicated favorable drug-like properties, such as low toxicity and good bioavailability, making it a candidate for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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